molecular formula C8H8ClNO B14707654 6-Chloro-3,4-dihydro-1H-2,3-benzoxazine CAS No. 21977-33-3

6-Chloro-3,4-dihydro-1H-2,3-benzoxazine

Cat. No.: B14707654
CAS No.: 21977-33-3
M. Wt: 169.61 g/mol
InChI Key: JGGHXZUTECPTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. It is characterized by the presence of a chlorine atom at the 6th position and a dihydrobenzoxazine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydro-1H-2,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of chloroureas with sodium acetate, leading to selective cyclization and formation of the benzoxazine ring . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-1H-2,3-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

6-Chloro-3,4-dihydro-1H-2,3-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of human topoisomerase I, an enzyme involved in DNA replication and transcription. The compound’s structure allows it to bind to the enzyme and inhibit its activity, thereby exerting its effects .

Comparison with Similar Compounds

Properties

CAS No.

21977-33-3

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

6-chloro-3,4-dihydro-1H-2,3-benzoxazine

InChI

InChI=1S/C8H8ClNO/c9-8-2-1-6-5-11-10-4-7(6)3-8/h1-3,10H,4-5H2

InChI Key

JGGHXZUTECPTAK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CON1)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.